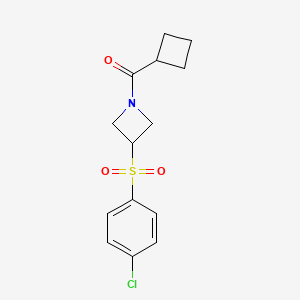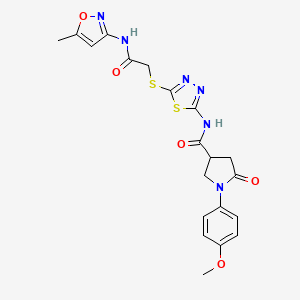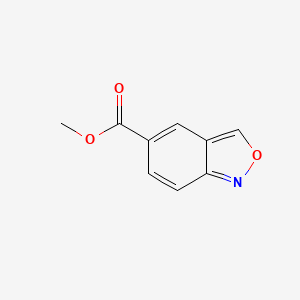
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound notable for its intriguing chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of a benzyloxyphenyl group, a triazolyl group, and a pyridazine carboxamide, making it a unique molecule worthy of detailed analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step chemical reactions. The starting materials usually include a benzyloxy-substituted aromatic compound, triazole derivatives, and pyridazine carboxylic acid. Key steps in the synthesis may involve:
Formation of the benzyloxyphenyl group: : This is achieved by reacting benzyl alcohol with phenol under specific conditions to form the ether linkage.
Triazole coupling: : This step involves the formation of the triazolyl group through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction.
Pyridazine carboxamide synthesis: : The final step involves coupling the triazole and benzyloxyphenyl intermediates with pyridazine carboxylic acid using amide bond-forming reactions, often facilitated by coupling reagents such as EDCI or DCC.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would likely be optimized for efficiency and yield. This may involve:
Catalytic processes: : Utilizing catalysts to increase the reaction rate and selectivity.
Automated reactors: : Employing flow chemistry and automated reactors to maintain consistent reaction conditions and improve scalability.
Purification techniques: : Implementing advanced purification methods like chromatography or crystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized under appropriate conditions to yield oxidized derivatives.
Reduction: : Reduction reactions may convert specific functional groups within the molecule to their respective reduced forms.
Substitution: : The compound is also amenable to substitution reactions where specific substituents on the aromatic rings can be replaced.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: : Like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution reagents: : Including halogenating agents, nucleophiles, or electrophiles, depending on the nature of the substitution reaction.
Major Products
Oxidation products: : Potential products include carboxylic acids, ketones, or aldehydes.
Reduction products: : These may include alcohols or amines.
Substitution products: : The major products will depend on the specific nature of the substitution reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in organic synthesis.
Biology
In biology, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with various biological molecules, aiding in the study of biological pathways and processes.
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its ability to bind to specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound may find applications as an additive in the formulation of specialty chemicals, enhancing the properties of materials used in various applications.
Wirkmechanismus
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exerts its effects by binding to specific molecular targets within cells. The compound's mechanism of action may involve:
Inhibition of enzymes: : Binding to active sites of key enzymes, thereby inhibiting their activity.
Modulation of receptor activity: : Interacting with cellular receptors to modulate their signaling pathways.
Interference with protein-protein interactions: : Disrupting critical interactions between proteins necessary for cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine-3-carboxamide: : A structurally similar compound with a pyrimidine ring instead of pyridazine.
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyrazine-3-carboxamide: : Differing by a pyrazine ring substitution.
N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid: : Similar structure with a carboxylic acid functional group.
Unique Features
What sets N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide apart is its unique combination of functional groups and ring structures, which may offer distinct advantages in its interactions with molecular targets. Its triazole and pyridazine components confer specific binding properties and biological activities that are not observed in closely related compounds.
Eigenschaften
IUPAC Name |
N-(4-phenylmethoxyphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c27-20(18-10-11-19(25-24-18)26-14-21-13-22-26)23-16-6-8-17(9-7-16)28-12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQYUTNYJZSNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2784144.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide](/img/structure/B2784151.png)


![4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2784154.png)
![2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2784155.png)
![Tert-butyl 5-(4-chloro-1,3,5-triazin-2-yl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2784156.png)
![2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2784159.png)
![4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2784161.png)
![(E)-2,4-dichloro-6-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol](/img/structure/B2784162.png)
